L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine
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Overview
Description
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its use in the development of biomaterials and nanomaterials.
Mechanism of Action
The mechanism of action of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The peptide’s structure allows it to bind to specific molecular targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-leucine: A simpler dipeptide with similar amino acid residues.
L-Valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues may contribute to its stability and interactions with other molecules.
Properties
CAS No. |
921202-54-2 |
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Molecular Formula |
C39H63N9O11 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H63N9O11/c1-20(2)13-26(45-31(52)18-42-30(51)17-44-37(56)33(40)22(5)6)35(54)43-16-29(50)41-19-32(53)46-27(15-24-9-11-25(49)12-10-24)36(55)48-34(23(7)8)38(57)47-28(39(58)59)14-21(3)4/h9-12,20-23,26-28,33-34,49H,13-19,40H2,1-8H3,(H,41,50)(H,42,51)(H,43,54)(H,44,56)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,58,59)/t26-,27-,28-,33-,34-/m0/s1 |
InChI Key |
BQHCXVANNDLHGC-GCCHKAGESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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